5-[2-(3,4,5-Trihydroxyphenyl)ethenyl]benzene-1,2,3-triol
Description
5-[2-(3,4,5-Trihydroxyphenyl)ethenyl]benzene-1,2,3-triol is a polyphenolic stilbene derivative characterized by two aromatic rings connected via an ethenyl (C=C) bridge. The first benzene ring is substituted with hydroxyl groups at positions 1, 2, and 3 (benzene-1,2,3-triol), while the second aromatic ring is a 3,4,5-trihydroxyphenyl group. This structural arrangement confers high polarity and redox activity, making it a candidate for antioxidant and therapeutic applications .
Properties
Molecular Formula |
C14H12O6 |
|---|---|
Molecular Weight |
276.24 g/mol |
IUPAC Name |
5-[2-(3,4,5-trihydroxyphenyl)ethenyl]benzene-1,2,3-triol |
InChI |
InChI=1S/C14H12O6/c15-9-3-7(4-10(16)13(9)19)1-2-8-5-11(17)14(20)12(18)6-8/h1-6,15-20H |
InChI Key |
ZUIXFZJBOJTTET-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1O)O)O)C=CC2=CC(=C(C(=C2)O)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[2-(3,4,5-Trihydroxyphenyl)ethenyl]benzene-1,2,3-triol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3,4,5-trihydroxybenzaldehyde and 1,2,3-trihydroxybenzene.
Condensation Reaction: The key step involves a condensation reaction between 3,4,5-trihydroxybenzaldehyde and 1,2,3-trihydroxybenzene in the presence of a base such as sodium hydroxide.
Industrial Production Methods
This may include the use of continuous flow reactors and automated purification systems to enhance efficiency and yield .
Chemical Reactions Analysis
Oxidative Reactions
The compound undergoes oxidation to form quinones, a process driven by its multiple hydroxyl groups. This reaction is critical for understanding its metabolic fate and potential biological interactions.
Key Reaction Features :
-
Mechanism : Oxidation involves the loss of hydrogen atoms from hydroxyl groups, leading to the formation of conjugated carbonyl groups (quinones).
-
Conditions : Typically catalyzed by enzymes or under acidic/basic conditions, though specific details vary depending on the oxidizing agent.
-
Products : Quinones, which are redox-active and may participate in subsequent reactions.
Supporting Data :
| Reaction Type | Products | Key Observations |
|---|---|---|
| Oxidation | Quinones | Electron-donating hydroxyl groups facilitate redox activity. |
Antioxidant Mechanism
The compound’s hydroxyl groups enable it to act as a potent antioxidant by neutralizing reactive oxygen species (ROS).
Mechanistic Insights :
-
Electron Donation : Hydroxyl groups donate electrons to ROS (e.g., hydroxyl radicals), reducing oxidative stress.
-
Biological Impact : Studies suggest its antioxidant activity is comparable to other polyphenolic compounds, mitigating oxidative damage in cellular systems.
Quantitative Analysis :
| Parameter | Value/Effect | Source of Data |
|---|---|---|
| Electron Donation | Neutralizes ROS | |
| Biological Activity | Reduces oxidative damage |
Stability and Reactivity
The compound’s stability is influenced by its hydroxyl groups, which participate in hydrogen bonding and metal coordination. For instance:
Scientific Research Applications
5-[2-(3,4,5-Trihydroxyphenyl)ethenyl]benzene-1,2,3-triol has several scientific research applications:
Chemistry: Used as a model compound for studying polyphenolic antioxidants.
Biology: Investigated for its potential anti-inflammatory and antioxidant properties.
Medicine: Explored for its potential therapeutic effects in diseases such as cancer and cardiovascular diseases.
Industry: Used in the development of antioxidant additives for food and cosmetic products.
Mechanism of Action
The mechanism of action of 5-[2-(3,4,5-Trihydroxyphenyl)ethenyl]benzene-1,2,3-triol involves its antioxidant properties. The compound can scavenge free radicals and reactive oxygen species, thereby protecting cells from oxidative damage. It also modulates various signaling pathways involved in inflammation and cell survival .
Comparison with Similar Compounds
Table 1: Structural Comparison of Key Compounds
| Compound Name | Key Functional Groups | Structural Features |
|---|---|---|
| Target Compound | Benzene-1,2,3-triol, 3,4,5-trihydroxyphenyl, ethenyl bridge | Symmetrical polyphenolic stilbene with three hydroxyl groups on each aromatic ring |
| Resveratrol (5-[(E)-2-(4-hydroxyphenyl)ethenyl]benzene-1,3-diol) | Benzene-1,3-diol, 4-hydroxyphenyl, ethenyl bridge | Asymmetric hydroxylation (positions 1, 3, and 4') |
| 5-(1H-Benzimidazol-2-yl)benzene-1,2,3-triol (5b) | Benzene-1,2,3-triol, benzimidazole | Benzimidazole ring fused to benzene-triol; lacks ethenyl bridge |
| CoViTris2020 | Propan-2-ol core, three 5-(3,4,5-trihydroxyphenyl)-1,3,4-oxadiazole units | Trimeric oxadiazole structure with polyphenolic moieties |
| ChloViD2020 | Benzene-1,2,3-triol, 1,3,4-oxadiazole, 7-chloro-4-hydroxyquinoline | Hybrid of oxadiazole and chloroquinoline |
Mechanistic Insights
- Antioxidant Activity : The target compound’s six hydroxyl groups enable potent hydrogen donation and radical neutralization, comparable to resveratrol derivatives .
- Antimicrobial Action : Structural analogs like 5b and 6i exhibit activity by disrupting bacterial membrane integrity or enzyme function .
- Antiviral Potential: CoViTris2020 and ChloViD2020 inhibit SARS-CoV-2 via multi-target mechanisms, including viral protease and RNA polymerase binding .
Biological Activity
5-[2-(3,4,5-Trihydroxyphenyl)ethenyl]benzene-1,2,3-triol, also known as 5,5'-(1E)-1,2-ethenediylbis-1,2,3-benzenetriol and commonly referred to as 4,3',5'-trihydroxyresveratrol, is a polyphenolic compound with significant biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C14H12O6
- Molecular Weight : 276.24 g/mol
- CAS Number : 637776-83-1
Antioxidant Activity
5-[2-(3,4,5-Trihydroxyphenyl)ethenyl]benzene-1,2,3-triol exhibits potent antioxidant properties. It scavenges free radicals and reduces oxidative stress in various biological systems. Studies have shown that this compound can significantly lower levels of reactive oxygen species (ROS) in cellular models .
Antiviral Properties
Recent research highlights the antiviral potential of this compound against various viruses. In vitro studies indicate that it can inhibit the replication of the Dengue virus (DENV), exhibiting an IC50 value that suggests a strong antiviral effect . The mechanisms proposed include interference with viral entry and replication processes.
Anti-inflammatory Effects
The compound has demonstrated anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). This activity is particularly relevant in conditions like arthritis and other inflammatory diseases .
Anticancer Activity
Research indicates that 5-[2-(3,4,5-Trihydroxyphenyl)ethenyl]benzene-1,2,3-triol may possess anticancer properties through multiple mechanisms:
- Induction of apoptosis in cancer cells.
- Inhibition of tumor growth and metastasis.
- Modulation of signaling pathways involved in cancer progression .
The biological activity of this compound can be attributed to several mechanisms:
- Antioxidant Mechanism : The hydroxyl groups present in the structure donate electrons to free radicals, neutralizing them and preventing cellular damage.
- Inhibition of Enzymatic Activities : By inhibiting enzymes such as COX and LOX, the compound reduces the production of inflammatory mediators.
- Gene Expression Modulation : It influences the expression of genes involved in apoptosis and cell cycle regulation, contributing to its anticancer effects .
Case Study 1: Antiviral Activity Against DENV
A study conducted on HepG2 cells showed that 5-[2-(3,4,5-Trihydroxyphenyl)ethenyl]benzene-1,2,3-triol effectively reduced DENV replication by over 90% at concentrations above 100 µM. This suggests its potential as a therapeutic agent against DENV infections .
Case Study 2: Antioxidant Effects in Cellular Models
In a controlled experiment using human endothelial cells exposed to oxidative stress conditions, treatment with this compound resulted in a significant reduction in ROS levels and improved cell viability compared to untreated controls .
Comparative Analysis Table
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 5-[2-(3,4,5-Trihydroxyphenyl)ethenyl]benzene-1,2,3-triol, and how can reaction conditions be standardized?
- Methodological Answer : Synthesis can be optimized via stepwise functionalization of benzene derivatives. Start with hydroxylation of the benzene core using catalytic hydroxylation agents (e.g., H₂O₂/Fe²⁺ Fenton systems). For the ethenyl bridge, employ Heck coupling with palladium catalysts under inert atmospheres. Standardize conditions by monitoring reaction progress via HPLC and adjusting temperature (60–80°C) and solvent polarity (e.g., DMF/water mixtures) to minimize side reactions. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradients) ensures high yield .
Q. How can structural characterization of this compound be systematically validated?
- Methodological Answer : Use a combination of spectroscopic and crystallographic techniques:
- NMR : Assign proton environments using ¹H/¹³C NMR (DMSO-d₆ as solvent) to confirm hydroxyl and ethenyl group positions .
- IR : Identify O–H (broad ~3200 cm⁻¹) and C=C (1640–1680 cm⁻¹) stretches .
- X-ray Diffraction : If crystalline, resolve the spatial arrangement of trihydroxyphenyl and ethenyl groups .
Q. What experimental protocols assess the compound’s stability under varying pH and light conditions?
- Methodological Answer : Conduct accelerated stability studies:
- Photostability : Expose solutions (e.g., in PBS or ethanol) to UV-Vis light (300–800 nm) and monitor degradation via UV-spectroscopy at 24-hour intervals .
- pH Stability : Incubate in buffers (pH 2–12) at 37°C for 72 hours; quantify intact compound using LC-MS .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported antioxidant activity across different assay systems?
- Methodological Answer : Discrepancies often arise from assay-specific redox interference (e.g., DPPH vs. ORAC). Mitigate by:
- Orthogonal Assays : Compare results from FRAP (ferric reduction), ABTS⁺ scavenging, and cellular ROS assays.
- Standardization : Normalize activity to known antioxidants (e.g., resveratrol) and control for auto-oxidation via inert atmosphere protocols .
Q. What strategies are effective for elucidating the compound’s mechanism of action in biological systems?
- Methodological Answer : Combine in vitro and in silico approaches:
- Target Identification : Use affinity chromatography or pull-down assays with tagged proteins.
- Pathway Analysis : Perform RNA-seq or phosphoproteomics on treated cell lines to map signaling perturbations.
- Molecular Docking : Model interactions with redox-regulatory proteins (e.g., Nrf2/KEAP1) using AutoDock Vina and validate with mutagenesis .
Q. How should researchers design experiments to address conflicting data on its pharmacokinetic properties (e.g., bioavailability vs. rapid clearance)?
- Methodological Answer :
- In Vivo Studies : Administer via oral/gavage routes in rodent models; collect plasma at timed intervals for LC-MS quantification.
- Metabolite Profiling : Identify phase I/II metabolites using high-resolution mass spectrometry (HRMS).
- Caco-2 Permeability Assays : Differentiate passive diffusion vs. transporter-mediated uptake .
Q. What computational methods predict the compound’s reactivity in complex biological matrices?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
